4-Ethoxycoumarin

Vue d'ensemble

Description

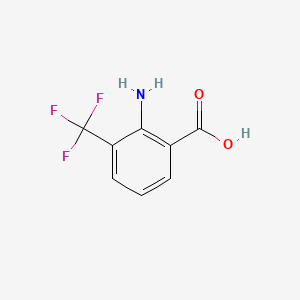

La 4-Ethoxycoumarine est un composé organique de formule moléculaire C₁₁H₁₀O₃. Elle appartient à la classe des coumarines, qui sont des dérivés de la benzopyrone. Les coumarines sont connues pour leurs diverses activités biologiques et sont largement utilisées en chimie médicinale. La 4-Ethoxycoumarine se caractérise par un groupe éthoxy attaché à la quatrième position du cycle coumarinique, ce qui confère à la molécule des propriétés chimiques et biologiques uniques .

Applications De Recherche Scientifique

4-Ethoxycoumarin has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: It serves as a probe for studying enzyme activities, particularly those involved in the metabolism of xenobiotics.

Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.

Industry: It is used in the production of fragrances, dyes, and optical brighteners

Safety and Hazards

Orientations Futures

Recent research has focused on the synthesis of new coumarin derivatives from 4-hydroxycoumarin and evaluating their biological activities . Several of the tested compounds showed good to mild inhibitory effects on lung cancer cell motility . This suggests potential future directions in the exploration of 4-Ethoxycoumarin and its derivatives for their antitumor activity.

Mécanisme D'action

Target of Action

4-Ethoxycoumarin is a derivative of coumarin, which is known to have antimicrobial activity . . It’s worth noting that 4-Hydroxycoumarins, a class of compounds derived from coumarin, are known to act as vitamin K antagonists . They inhibit the enzyme vitamin K epoxide reductase, which is critical for the recycling of vitamin K in tissues .

Mode of Action

It’s known that 4-hydroxycoumarins, which are structurally similar, act by depleting reduced vitamin k in tissues . This action inhibits the function of vitamin K-dependent enzymes, which are crucial for the production of active forms of certain clotting factors .

Biochemical Pathways

It’s known that this compound can be used in the synthesis of various compounds, including 2-substituted-6-(2-hydroxyphenyl)-4(3h)-pyrimidones .

Pharmacokinetics

A study on ethoxycoumarin, a similar compound, showed that it has a one-site michaelis-menten kinetic model with an intrinsic clearance (clint, vmax / km ratio) of 137 ml/min/srw .

Result of Action

4-hydroxycoumarin, a similar compound, has been shown to have effects on both cellular and genetic characteristics of hepatocellular carcinoma cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, advanced oxidative processes (AOP), which are radical reactions of toxic contaminants with environmental free radicals, can lead to the transformation of toxins like 4-Hydroxycoumarins into less toxic products .

Analyse Biochimique

Biochemical Properties

4-Ethoxycoumarin plays a significant role in biochemical reactions, particularly as a substrate for various cytochrome P450 enzymes. These enzymes, including cytochrome P450 1A2, cytochrome P450 2B6, and cytochrome P450 3A4, catalyze the oxidation of this compound, leading to the formation of 7-hydroxycoumarin . This hydroxylation reaction is crucial for the subsequent conjugation processes, such as glucuronidation and sulfation, which enhance the compound’s solubility and facilitate its excretion .

Cellular Effects

This compound exerts various effects on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in hepatocytes, this compound induces the expression of cytochrome P450 enzymes, thereby enhancing the cell’s capacity to metabolize xenobiotics . Additionally, this compound has been shown to affect the viability and proliferation of certain cancer cell lines, such as hepatocellular carcinoma cells, by altering the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cytochrome P450 enzymes. Upon binding to the active site of these enzymes, this compound undergoes oxidation to form 7-hydroxycoumarin . This reaction is facilitated by the transfer of electrons from nicotinamide adenine dinucleotide phosphate (reduced form) to the heme group of the cytochrome P450 enzyme, resulting in the activation of molecular oxygen and subsequent hydroxylation of the substrate . The hydroxylated product can then undergo further conjugation reactions, leading to its detoxification and excretion.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its degradation can occur upon prolonged exposure to light and heat . In in vitro studies, the metabolic activity of this compound has been shown to decrease over time, likely due to the depletion of cofactors required for its biotransformation . Long-term exposure to this compound in cell culture systems has also been associated with alterations in cellular function, including changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not induce significant toxic effects . At higher doses, this compound can cause adverse effects, including hepatotoxicity and alterations in liver enzyme levels . These dose-dependent effects are likely due to the saturation of metabolic pathways and the accumulation of reactive metabolites .

Metabolic Pathways

This compound is primarily metabolized through oxidative and conjugative pathways. The initial step involves hydroxylation by cytochrome P450 enzymes to form 7-hydroxycoumarin . This intermediate can then undergo further conjugation reactions, such as glucuronidation and sulfation, mediated by uridine diphosphate-glucuronosyltransferases and sulfotransferases, respectively . These metabolic pathways enhance the solubility of this compound and facilitate its excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. For instance, the compound can be taken up by hepatocytes through organic anion-transporting polypeptides and effluxed by multidrug resistance-associated proteins . The distribution of this compound within tissues is also affected by its binding to plasma proteins, which can modulate its bioavailability and clearance .

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell . The activity and function of this compound are influenced by its subcellular localization, as the endoplasmic reticulum provides the necessary environment for its biotransformation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La 4-Ethoxycoumarine peut être synthétisée par diverses méthodes, notamment la condensation de Pechmann, la condensation de Knoevenagel et la réaction de Perkin. Une méthode courante implique la condensation de Pechmann, où le phénol réagit avec l'acétoacétate d'éthyle en présence d'un catalyseur acide fort, tel que l'acide sulfurique ou l'acide chlorhydrique, pour former la 4-Ethoxycoumarine . La réaction se déroule généralement sous reflux et nécessite un contrôle minutieux de la température et de la durée de la réaction pour obtenir des rendements élevés.

Méthodes de production industrielle

Dans les milieux industriels, la production de 4-Ethoxycoumarine peut impliquer des réactions de condensation de Pechmann à grande échelle utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des paramètres de réaction, ce qui conduit à une qualité de produit constante et à une efficacité accrue. De plus, l'utilisation de catalyseurs et de solvants respectueux de l'environnement est souvent privilégiée pour minimiser l'impact environnemental .

Analyse Des Réactions Chimiques

Types de réactions

La 4-Ethoxycoumarine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des quinones correspondantes ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent produire des dérivés de la dihydrocoumarine.

Substitution : Les réactions de substitution électrophile peuvent introduire différents substituants sur le cycle coumarinique.

Condensation : Elle peut participer à des réactions de condensation pour former des composés hétérocycliques plus complexes.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs électrophiles comme les halogènes ou les agents nitrants sont utilisés.

Condensation : Des catalyseurs acides comme l'acide sulfurique ou les acides de Lewis sont utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les quinones, les dihydrocoumarines, les coumarines substituées et divers composés hétérocycliques .

4. Applications de la recherche scientifique

La 4-Ethoxycoumarine a une large gamme d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme élément de base pour la synthèse de molécules organiques plus complexes et d'hétérocycles.

Biologie : Elle sert de sonde pour l'étude des activités enzymatiques, en particulier celles impliquées dans le métabolisme des xénobiotiques.

Médecine : Elle a des applications thérapeutiques potentielles en raison de ses propriétés antimicrobiennes et anticancéreuses.

Industrie : Elle est utilisée dans la production de parfums, de colorants et d'agents de blanchiment optiques

5. Mécanisme d'action

Le mécanisme d'action de la 4-Ethoxycoumarine implique son interaction avec diverses cibles moléculaires et voies. Dans les systèmes biologiques, elle peut inhiber des enzymes spécifiques, telles que les enzymes du cytochrome P450, qui jouent un rôle crucial dans le métabolisme des médicaments. En inhibant ces enzymes, la 4-Ethoxycoumarine peut moduler la pharmacocinétique d'autres composés et améliorer leurs effets thérapeutiques . De plus, son activité antimicrobienne est attribuée à sa capacité à perturber les membranes cellulaires microbiennes et à interférer avec les processus métaboliques essentiels .

Comparaison Avec Des Composés Similaires

Composés similaires

4-Hydroxycoumarine : Un anticoagulant bien connu utilisé dans les médicaments comme la warfarine.

7-Hydroxycoumarine : Connu pour ses propriétés fluorescentes et utilisé dans les dosages biochimiques.

6-Méthoxycoumarine : Utilisé dans la synthèse de divers produits pharmaceutiques et agrochimiques.

Unicité de la 4-Ethoxycoumarine

La 4-Ethoxycoumarine est unique en raison de son groupe éthoxy à la quatrième position, qui confère une réactivité chimique et une activité biologique distinctes par rapport aux autres dérivés de la coumarine. Cette modification structurelle améliore sa solubilité et permet des interactions spécifiques avec des cibles biologiques, ce qui en fait un composé précieux en chimie médicinale et en développement de médicaments .

Propriétés

IUPAC Name |

4-ethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-13-10-7-11(12)14-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZDKBHAUILYAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)OC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350961 | |

| Record name | 4-Ethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35817-27-7 | |

| Record name | 4-Ethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the spatial arrangement of atoms in 4-ethoxycoumarin?

A1: [] The this compound molecule exhibits a planar conformation. This means the atoms within the molecule primarily lie in a single plane. The largest deviation from this plane is a mere 0.014(2) Å, observed within the chromone moiety. The ethoxy group also adopts a coplanar conformation and is connected with a trans configuration. Interestingly, the angles surrounding the C3 atom cause the ethoxy group to tilt towards the C4 direction. []

Q2: How does the structure of this compound influence its fragmentation pattern in mass spectrometry?

A2: [] The mass spectrum of this compound reveals a distinct fragmentation pathway. A key characteristic is the initial loss of ethylene (C2H4) from the ethoxy side chain. This leads to the formation of an ion with a mass-to-charge ratio (m/e) of 232. Subsequent fragmentation of this ion closely resembles the patterns observed in derivatives of 4-hydroxycoumarin. [] This suggests that the presence and position of the ethoxy group play a significant role in the molecule's breakdown under mass spectrometry conditions.

Q3: Does this compound form any notable intermolecular interactions?

A3: [] Yes, this compound exhibits a specific type of intermolecular hydrogen bond. This bond occurs between the O3 atom of the ethoxy group and a hydrogen atom attached to the phenyl ring of an adjacent molecule. This interaction likely contributes to the packing arrangement of this compound molecules within its crystal structure. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269848.png)

![5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269854.png)

![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)

![2,6-Bis[(3,4-dimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B1269882.png)